molecular formula C10H13ClFNO2 B1302866 (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride CAS No. 246876-92-6

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Cat. No.: B1302866
CAS No.: 246876-92-6
M. Wt: 233.67 g/mol
InChI Key: JZQZLHARRLTFJX-QRPNPIFTSA-N
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Description

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride (CAS 246876-92-6) is a chiral, fluorinated beta-amino acid derivative of significant interest in medicinal chemistry and drug discovery research . This enantiomerically pure building block, with the molecular formula C 10 H 13 ClFNO 2 and a molecular weight of 233.67 g/mol, serves as a key intermediate in the design and synthesis of biologically active molecules . Its core value lies in its structural similarity to 3-amino-4-phenylbutanoic acid derivatives, which are established as potent dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes . The specific stereochemistry (S-configuration) and the 2-fluorophenyl substituent are critical for precise drug-receptor interactions, enabling researchers to develop therapeutics with improved target efficacy and potentially reduced adverse effects . Beyond metabolic disease research, this compound and its structural analogs are utilized in the development of mechanism-based inactivators for PLP-dependent enzymes like human ornithine aminotransferase (hOAT), a promising target in oncology for cancers such as hepatocellular carcinoma . As a high-value synthetic intermediate, it is essential for probing enzyme mechanisms and optimizing the stereochemical integrity of potential drug candidates . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(3S)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQZLHARRLTFJX-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375833
Record name (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-61-2, 246876-92-6
Record name Benzenebutanoic acid, β-amino-2-fluoro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride typically involves:

  • Construction of the chiral amino acid backbone with the fluorophenyl substituent.
  • Introduction of the amino group with stereochemical control to obtain the (S)-enantiomer.
  • Conversion to the hydrochloride salt for isolation and purification.

The key challenge is achieving high enantioselectivity and minimizing impurities, especially condensation by-products that can affect downstream applications.

Asymmetric Synthesis via Chiral Catalysis

One common approach is asymmetric hydrogenation of α,β-unsaturated precursors bearing the 2-fluorophenyl group. This method uses chiral rhodium or ruthenium catalysts under hydrogen gas pressure to reduce the double bond selectively, yielding the (S)-amino acid with high enantiomeric excess. The reaction conditions are optimized for temperature, pressure, and catalyst loading to maximize yield and stereoselectivity.

Boc-Protected Intermediate Route

A widely reported industrially relevant method involves preparing the Boc-protected amino acid intermediate, such as BOC-(S)-3-amino-4-(2-fluorophenyl)butanoic acid, followed by deprotection to yield the free amino acid hydrochloride salt.

Reaction Scheme Summary:
Step Reagents & Conditions Description
1 (S)-3-amino-4-(2-fluorophenyl)butanoic acid + BOC-anhydride + inorganic base (e.g., NaOH) in organic solvent (e.g., toluene) Formation of Boc-protected amino acid
2 Acidic treatment (e.g., HCl in solvent) Removal of Boc group and formation of hydrochloride salt

This method benefits from:

  • Use of organic solvents immiscible with water (e.g., toluene, methyl tert-butyl ether) to control impurity formation.
  • Reaction temperatures maintained between 0-40 °C, preferably around 20 °C.
  • Reaction times ranging from 4 to 18 hours, typically 10 hours for optimal yield.
  • Molar ratios of amino acid to BOC-anhydride between 1:1 and 1:2.
  • Use of inorganic bases such as sodium hydroxide or potassium carbonate to neutralize by-products and drive the reaction forward.

Control of Condensation Impurities

A significant issue in the preparation is the formation of condensation impurities, which can reduce product purity and complicate purification. The patent literature highlights:

  • The condensation impurity (referred to as impurity A) forms during Boc protection.
  • Its presence above 0.20% in the reaction mixture leads to downstream impurities in related pharmaceutical products.
  • Use of toluene as the organic solvent and sodium hydroxide as the base effectively minimizes impurity formation.
  • Reaction parameters such as temperature and time are critical to controlling impurity levels.

Industrial Scale Considerations

For industrial production, continuous flow reactors and optimized solvent systems are employed to:

  • Enhance reaction control and reproducibility.
  • Reduce reaction times and costs.
  • Facilitate purification by crystallization rather than chromatography, which is costly and less scalable.
  • Achieve high purity (>90%) and yield (>80%) of the Boc-protected intermediate before final deprotection.

Comparative Data on Preparation Conditions

Parameter Optimal Range Notes
Organic Solvent Toluene, methyl tert-butyl ether, isopropyl acetate Toluene preferred for impurity control
Inorganic Base Sodium hydroxide, potassium carbonate Sodium hydroxide preferred
Reaction Temperature 0–40 °C (optimal ~20 °C) Lower temperatures reduce impurities
Reaction Time 4–18 hours (optimal ~10 hours) Sufficient for complete reaction
Molar Ratio (Amino acid : BOC-anhydride) 1:1 to 1:2 Controls reaction completeness
Purity Achieved >90% (Boc intermediate) High purity essential for downstream use
Yield ~80–85% Industrially acceptable

Research Findings and Analytical Data

  • Liquid phase chromatography and spectrometry confirm the reduction of condensation impurities when using optimized solvents and bases.
  • Comparative examples show that solvents like tetrahydrofuran or dichloromethane lead to higher impurity levels and lower yields.
  • The Boc-protected intermediate can be isolated by filtration and recrystallization, facilitating purification.
  • Final deprotection with hydrochloric acid yields the hydrochloride salt of (S)-3-amino-4-(2-fluorophenyl)butanoic acid with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels in biological systems.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of specific enzymes, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with its structural analogs, focusing on substituent variations, physicochemical properties, and applications.

Fluorinated Phenyl Derivatives

Table 1: Fluorinated Analogs Comparison
Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Differences
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride 246876-92-6 2-Fluorophenyl C₁₀H₁₂FNO₂·HCl 233.7 95% Room temperature Reference compound
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride 270065-76-4 3-Trifluoromethylphenyl C₁₁H₁₁F₃NO₂·HCl 281.67 N/A N/A Increased hydrophobicity and steric bulk due to CF₃ group
(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride 1217809-78-3 2,4,5-Trifluorophenyl C₁₀H₁₀F₃NO₂·HCl 263.65 N/A N/A Enhanced electronic effects from multiple fluorine atoms

Key Findings :

  • The 2,4,5-trifluorophenyl derivative (CAS 1217809-78-3) may show improved metabolic stability due to increased fluorine content, a common strategy in medicinal chemistry.

Chlorinated and Halogenated Derivatives

Table 2: Chlorinated Analogs Comparison
Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Differences
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride 270063-47-3 2,4-Dichlorophenyl C₁₀H₁₁Cl₂NO₂·HCl 284.57 97% Higher molecular weight; increased lipophilicity
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride 270063-50-8 3,4-Dichlorophenyl C₁₀H₁₁Cl₂NO₂·HCl 284.57 97% Altered substitution pattern affects steric interactions

Key Findings :

  • Dichlorinated analogs (e.g., 270063-47-3) demonstrate higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic and Alkyl-Substituted Analogs

Table 3: Heterocyclic/Alkyl Analogs Comparison
Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Differences
(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride 270065-91-3 2-Thienyl C₈H₁₁NO₂S·HCl 237.7 95% Thiophene ring introduces sulfur-based electronic effects
(S)-3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride 1217789-95-1 4-tert-Butylphenyl C₁₄H₂₁NO₂·HCl 279.78 N/A Bulky tert-butyl group may hinder rotational freedom

Key Findings :

  • The tert-butyl derivative (CAS 1217789-95-1) introduces significant steric hindrance, which could impact conformational flexibility in drug-target interactions.

Enantiomeric Comparisons

Table 4: Enantiomer Comparison
Compound Name CAS Number Configuration Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 246876-92-6 S C₁₀H₁₂FNO₂·HCl 233.7 Biologically active enantiomer
(R)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride 269726-88-7 R C₈H₁₁NO₂S·HCl 237.7 Opposite stereochemistry may reduce activity

Key Findings :

  • Enantiomeric purity is critical for pharmacological activity, as seen in the preference for the S -configuration in the target compound.

Notes

  • CAS Number Discrepancy: The target compound is listed under two CAS numbers (246876-92-6 and 331763-61-2), likely due to differences in salt forms or supplier-specific nomenclature.
  • Data Gaps: Limited pharmacological data are available in the provided evidence; further studies on receptor binding and toxicity are recommended.

Biological Activity

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and neuropharmacology. This compound's structure, characterized by the presence of a fluorophenyl moiety, suggests significant interactions with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C10H12ClFNO2
  • Molecular Weight : 197.21 g/mol
  • Structure : Contains an amino group, a carboxylic acid group, and a fluorophenyl ring.

The fluorophenyl group is believed to enhance the compound's binding affinity to specific receptors or enzymes, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as an agonist or antagonist at various receptors, influencing metabolic pathways and neurotransmitter release. The compound's structural similarity to natural amino acids allows it to modulate synaptic transmission and could be relevant in treating neurological disorders.

Potential Molecular Targets :

  • Neurotransmitter Receptors : Particularly GABA_B receptors, which are involved in inhibitory neurotransmission.
  • Enzymes : Involved in neurotransmitter synthesis and degradation pathways.

Biological Activity

Research indicates that compounds similar to this compound can modulate neurotransmitter systems or enzyme activities, suggesting potential roles in treating conditions such as anxiety, depression, and other neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationInfluences neurotransmitter release and receptor activity, particularly GABA_B receptors.
Potential Antidiabetic EffectsSimilar compounds have shown hypoglycemic effects in animal models.
Enzyme InteractionMay inhibit or activate enzymes involved in metabolic pathways.

Case Studies

  • Neuropharmacological Studies :
    • In preliminary studies, this compound demonstrated potential effects on synaptic transmission. Its analogs have been shown to influence pathways associated with neurotransmitter synthesis, relevant for conditions like epilepsy and anxiety disorders .
  • Antidiabetic Research :
    • A study involving structurally similar compounds indicated significant hypoglycemic effects in diabetic mouse models when dosed appropriately. The results suggest that this compound could be explored further for its potential role in diabetes management .

Research Findings

Recent investigations into the compound's stability under various conditions revealed resilience against hydrolysis at neutral pH levels but sensitivity under extreme acidic or basic conditions. This stability is crucial for its application in drug formulation and delivery systems.

Q & A

Advanced Research Question

  • Retrosynthetic software : Tools like Synthia (formerly Chematica) propose routes using available precursors (e.g., 2-fluorophenylboronic acid) .
  • DFT calculations : Predict reaction barriers for key steps (e.g., amide bond formation) to prioritize high-yield pathways .
  • Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for fluorophenyl incorporation .

How do researchers validate the hydrochloride salt form versus free base in pharmacological assays?

Basic Research Question

  • Titration : Measure Cl– content via ion chromatography or argentometric titration .
  • Solubility testing : The hydrochloride salt exhibits higher aqueous solubility than the free base, confirmed by saturation shake-flask assays .
  • Thermogravimetric analysis (TGA) : Detect weight loss corresponding to HCl release at ~200°C .

What are the limitations of current synthetic methods for scaling up production?

Advanced Research Question

  • Chiral resolution bottlenecks : Preparative HPLC for enantiopure batches is time- and solvent-intensive; asymmetric hydrogenation offers scalable alternatives but requires expensive catalysts .
  • Yield optimization : Fluorophenyl group introduction via cross-coupling often yields <60%; microwave-assisted synthesis may improve efficiency .

How can researchers mitigate NMR signal overlap in structural analysis?

Advanced Research Question

  • 2D NMR : Use HSQC and HMBC to resolve overlapping 1H signals (e.g., aromatic protons adjacent to fluorine) .
  • Isotopic labeling : Synthesize 13C/15N-labeled analogs for clearer spectral assignments .
  • Paramagnetic shift reagents : Add europium(III) complexes to split degenerate peaks in 19F NMR .

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